7-Chloro-2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylamino group: This step often involves the use of dimethylamine and appropriate reaction conditions to ensure selective substitution.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the chromeno[2,3-c]pyrrole core.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound could be used as a probe to study various biological processes, given its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, while the chromeno[2,3-c]pyrrole core can participate in various biochemical pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a methoxy group instead of a hydroxyl group.
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a fluorine atom instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(3-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE provides unique reactivity and potential for hydrogen bonding, which can influence its biological activity and interactions with other molecules.
Properties
Molecular Formula |
C22H21ClN2O4 |
---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H21ClN2O4/c1-24(2)9-4-10-25-19(13-5-3-6-15(26)11-13)18-20(27)16-12-14(23)7-8-17(16)29-21(18)22(25)28/h3,5-8,11-12,19,26H,4,9-10H2,1-2H3 |
InChI Key |
GYJIKZSVKGJYOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)O |
Origin of Product |
United States |
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